Cas no 924725-40-6 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate Chemical and Physical Properties
Names and Identifiers
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- [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- EN300-26582424
- [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
- AKOS001268873
- 924725-40-6
- Z17347697
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
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- Inchi: 1S/C19H25N3O5S/c1-14(2)19(4,13-20)22-17(23)12-27-18(24)11-21-28(25,26)10-9-16-7-5-15(3)6-8-16/h5-10,14,21H,11-12H2,1-4H3,(H,22,23)/b10-9+
- InChI Key: NBOIQCGHZGTMFI-MDZDMXLPSA-N
- SMILES: S(/C=C/C1C=CC(C)=CC=1)(NCC(=O)OCC(NC(C#N)(C)C(C)C)=O)(=O)=O
Computed Properties
- Exact Mass: 407.15149208g/mol
- Monoisotopic Mass: 407.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 10
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 134Ų
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582424-1.0g |
924725-40-6 | 1g |
$0.0 | 2023-05-31 | |||
| Enamine | EN300-26582424-0.05g |
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate |
924725-40-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
Compound CAS No. 924725-40-6: [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
The compound with CAS No. 924725-40-6, named as [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has been the subject of recent research due to its unique structural features and promising biological activities. The molecule consists of a cyano group attached to a dimethylpropyl chain, which is further linked to a carbamoyl group. This carbamoyl group is connected to a methyl ester moiety, which in turn is attached to an ethenesulfonamido group substituted with a 4-methylphenyl ring.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, esterifications, and possibly some form of coupling reactions. The presence of the cyano group suggests that this compound might exhibit nitrile-related reactivity, while the sulfonamido group could contribute to its solubility and bioavailability. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of sulfonamide-based inhibitors for various enzyme targets.
In terms of applications, this compound could serve as a lead molecule in medicinal chemistry for targeting specific biological pathways. For instance, the sulfonamido group is known to interact with certain protein residues, making it a valuable component in designing inhibitors for kinases or other enzymes. Additionally, the presence of the cyano group might enhance the molecule's ability to participate in hydrogen bonding or other non-covalent interactions, which are critical for binding affinity.
Recent advancements in computational chemistry have allowed researchers to model the behavior of such compounds at atomic levels. By employing techniques like molecular docking and dynamics simulations, scientists can predict how this compound might bind to its target proteins and optimize its structure for better efficacy. These studies are particularly relevant given the increasing emphasis on personalized medicine and the need for highly specific therapeutic agents.
The structural complexity of CAS No. 924725-40-6 also makes it a candidate for exploring new synthetic methodologies. For example, the synthesis of such molecules often requires precise control over stereochemistry and regioselectivity. Innovations in catalytic processes and green chemistry could further enhance the efficiency and sustainability of producing such compounds on an industrial scale.
In conclusion, CAS No. 924725-40-6 represents a sophisticated organic molecule with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an interesting subject for both fundamental research and applied development. As scientific understanding continues to grow, this compound may pave the way for novel therapeutic strategies and advanced materials.
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